molecular formula C17H13N5O B6623430 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B6623430
M. Wt: 303.32 g/mol
InChI Key: YISJHILQVOHSOV-UHFFFAOYSA-N
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Description

5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with imidazole and pyridine moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-(2-imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-12-2-3-15(22-9-8-19-11-22)14(10-12)17-20-16(21-23-17)13-4-6-18-7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISJHILQVOHSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step often involves coupling the imidazole and oxadiazole intermediates with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyridine rings.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or other transformations.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents due to their ability to interact with biological targets.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Imidazol-1-ylphenyl)-1,2,4-oxadiazole
  • 3-(2-Imidazol-1-yl-5-methylphenyl)-1,2,4-oxadiazole
  • 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-triazole

Uniqueness

The uniqueness of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

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